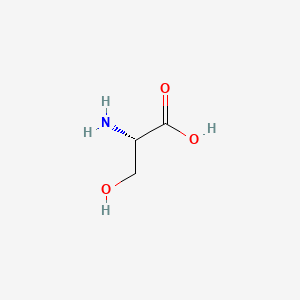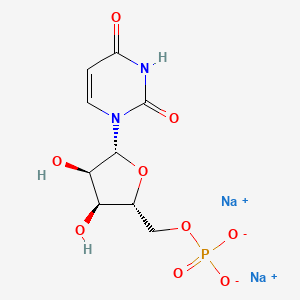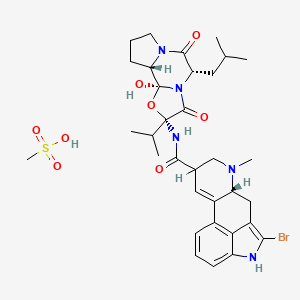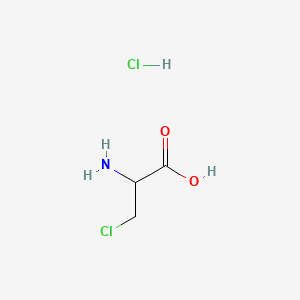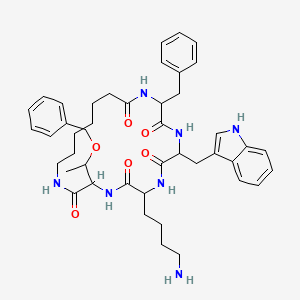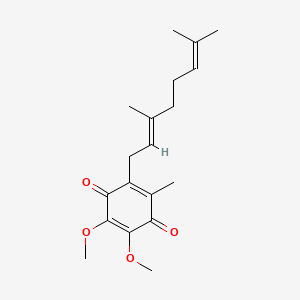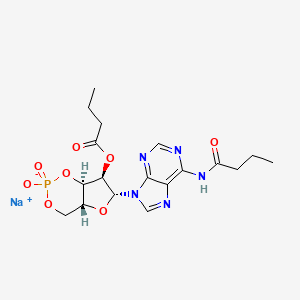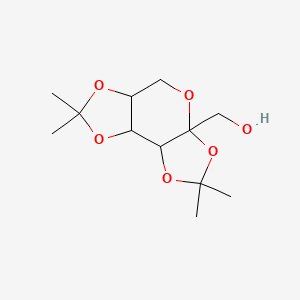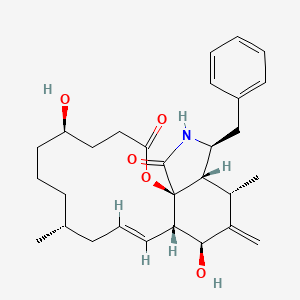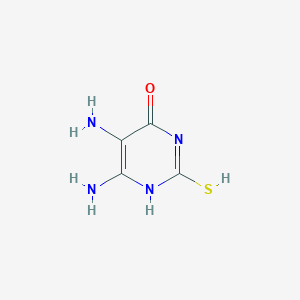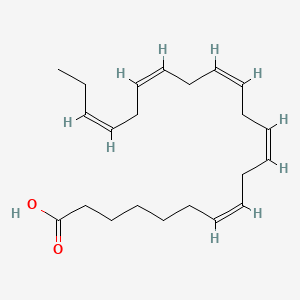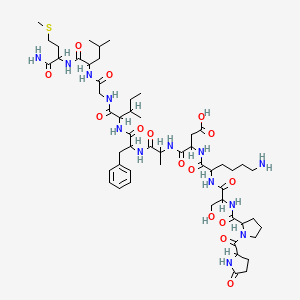
Eledoisin Acetate
Übersicht
Beschreibung
Eledoisin is an undecapeptide of mollusk origin, belonging to the tachykinin family of neuropeptides . Like all tachykinin peptides, Eledoisin shares the same consensus C-terminal sequence, that is, Phe-Xxx-Gly-Leu-Met-NH . The invariant “Phe7” residue is probably required for receptor binding .
Synthesis Analysis
The synthesis of Eledoisin involves the use of alpha-chymotrypsin-catalyzed reactions . The peptide yield was determined in various systems: buffered aqueous media, frozen solutions, organic media, and cosolvent mixtures . The best yields were obtained in buffered aqueous solutions .Molecular Structure Analysis
Eledoisin Acetate has a molecular formula of C56H89N13O17S . The molecular weight is 1248.4 g/mol . The structure of Eledoisin Acetate includes an invariant “Phe7” residue, which is probably required for receptor binding .Chemical Reactions Analysis
The synthesis of Eledoisin involves alpha-chymotrypsin-catalyzed reactions . The peptide yield was determined in various systems: buffered aqueous media, frozen solutions, organic media, and cosolvent mixtures . The best yields were obtained in buffered aqueous solutions .Wissenschaftliche Forschungsanwendungen
Ophthalmological Applications :
- Eledoisin has been found effective in increasing tear secretion in patients with dry eye syndrome. Gobbels, Selbach, and Spitznas (2004) reported that topical application of eledoisin significantly increased both tear volume and tear flow in subjects with severe dry eyes, with effects lasting up to 2 hours after instillation (Gobbels, Selbach, & Spitznas, 2004).
- Another study by Impicciatore, Maraini, and Bertaccini (2004) found that eledoisin eye drops were particularly effective in subjects suffering from hypofunction of lacrimal glands, showing a striking stimulant effect in these patients (Impicciatore, Maraini, & Bertaccini, 2004).
- In a study on the treatment of iatrogenic dry eye disease, Nebbioso et al. (2013) evaluated the effects of eye drops containing eledoisin and found them beneficial in patients suffering from discomfort syndrome secondary to primary open-angle glaucoma (Nebbioso, Evangelista, Librando, Plateroti, & Pescosolido, 2013).
Neurological and Physiological Research :
- Grace, Chandrashekar, and Cowsik (2003) investigated the structure of eledoisin and found that it adopts different conformations in various environments, which is critical for understanding its interaction with neuroreceptors (Grace, Chandrashekar, & Cowsik, 2003).
- The study by Fregnan and Glaesser (2011) highlighted eledoisin's oxytocic activity on the uterus in rabbits, indicating its potential influence on uterine contractions (Fregnan & Glaesser, 2011).
- Caro et al. (2004) examined the behavioral and electrocortical modifications induced by eledoisin in rats, noting effects such as reduced explorative behavior and signs of a depressive effect (Caro, Micossi, Venturi, Brancati, & Scarnati, 2004).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPVIWBPZMVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N13O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1188.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eledoisin Acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



